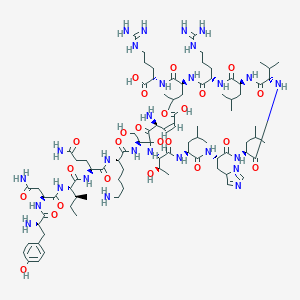

Bovine ubiquitin(59-74)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Bovine ubiquitin(59-74) is a peptide derived from the larger protein ubiquitin, specifically comprising amino acids 59 to 74 of the bovine ubiquitin sequence. Ubiquitin is a small protein that plays a crucial role in the regulation of various cellular processes through post-translational modifications, particularly in tagging proteins for degradation via the proteasome. The molecular formula of bovine ubiquitin(59-74) is , and it exhibits significant structural and functional characteristics that contribute to its biological activity and interactions within cellular systems .

- Oxidation: This reaction can modify specific amino acid residues, potentially altering the peptide's functional properties and interactions.

- Hydrolysis: The peptide bond can be cleaved under certain conditions, leading to the release of individual amino acids or smaller peptides.

- Conjugation: Bovine ubiquitin(59-74) can participate in conjugation reactions, linking to target proteins through isopeptide bonds, which is essential for its role in protein degradation pathways.

Bovine ubiquitin(59-74) retains biological activity similar to full-length ubiquitin, particularly in its ability to influence protein stability and degradation. It participates in cellular signaling pathways by modulating the activity of various proteins through ubiquitination. This process can signal for protein degradation, alter protein activity, or affect protein localization within the cell. Additionally, studies have shown that specific segments of ubiquitin can interact with deubiquitinating enzymes, influencing the stability and functionality of target proteins .

The synthesis of bovine ubiquitin(59-74) can be achieved through several methods:

- Chemical Synthesis: Solid-phase peptide synthesis allows for the stepwise assembly of amino acids to form the desired peptide sequence. This method provides high purity and yields.

- Biological Synthesis: Recombinant DNA technology can be employed to express bovine ubiquitin(59-74) in suitable host cells, allowing for large-scale production.

- Semi-synthetic Approaches: These methods involve modifying existing ubiquitin peptides or proteins to obtain specific sequences or modifications that enhance their properties or functionalities .

Interaction studies involving bovine ubiquitin(59-74) focus on its binding affinity with various proteins and enzymes:

- Deubiquitinating Enzymes: Research has shown that this peptide can interact with deubiquitinases, influencing their activity and specificity towards substrates .

- Ubiquitin Ligases: Bovine ubiquitin(59-74) can also engage with E3 ligases, which are responsible for transferring ubiquitin moieties to target proteins, thereby modulating their fate within the cell .

Bovine ubiquitin(59-74) shares similarities with other peptides derived from the ubiquitin family. Here are some comparable compounds:

| Compound Name | Sequence | Unique Features |

|---|---|---|

| Ubiquitin (full-length) | Entire 76 amino acid sequence | Functions as a universal tag for protein degradation |

| Ubiquitin (1-76) | Full sequence | Serves as a standard reference for studies |

| Ubiquitin (1-7) | First seven amino acids | Involved in initial recognition by E3 ligases |

| Ubiquitin-like modifier | Varies | Participates in similar post-translational modifications but differs in structure and function |

Bovine ubiquitin(59-74) is unique due to its specific sequence and length, which allows it to interact distinctly with other proteins and enzymes compared to both full-length ubiquitin and truncated forms.